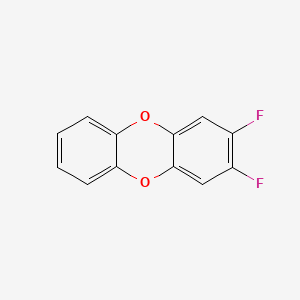
2,3-Difluorodibenzo-P-dioxin
説明
2,3-Difluorodibenzo-p-dioxin is a halogenated dibenzo-p-dioxin derivative featuring fluorine atoms at positions 2 and 3 of the aromatic rings.
特性
CAS番号 |
50585-38-1 |
|---|---|
分子式 |
C12H6F2O2 |
分子量 |
220.17 g/mol |
IUPAC名 |
2,3-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6F2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H |
InChIキー |
ULFNOXMWCAHZMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)F)F |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluorodibenzo-P-dioxin typically involves the fluorination of dibenzo-P-dioxin. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced fluorination techniques and equipment is essential to manage the reactivity of fluorine and to ensure the safety of the production process .
化学反応の分析
Types of Reactions
2,3-Difluorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in less fluorinated or non-fluorinated dioxins.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce partially or fully de-fluorinated dioxins .
科学的研究の応用
2,3-Difluorodibenzo-P-dioxin has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of dioxins and their derivatives.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of dioxins.
Medicine: Studies on its interaction with biological systems can provide insights into the mechanisms of dioxin toxicity and potential therapeutic interventions.
作用機序
The mechanism of action of 2,3-Difluorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function, immune suppression, and carcinogenesis .
類似化合物との比較
Structural and Molecular Comparisons
Key structural analogs include chlorinated, brominated, and mixed-halogen dibenzo-p-dioxins. Substitution patterns and molecular weights are critical differentiating factors:
*Calculated molecular weight based on formula C₁₂H₆F₂O₂.
Fluorinated analogs exhibit lower molecular weights compared to chlorinated or brominated counterparts due to fluorine's lighter atomic mass. However, substitution at the 7 or 8 positions (e.g., TCDD) is strongly associated with enhanced biological activity, as per structure-activity relationship (SAR) rules in .
Environmental Persistence and Degradation
Chlorinated dioxins (e.g., TCDD) are highly persistent due to strong C-Cl bonds and resistance to biodegradation. Fluorinated dioxins, while less studied, may exhibit different environmental behaviors:
- Degradation pathways: Limited data exist, but microbial degradation of fluorinated dioxins is hypothesized to be slower than chlorinated analogs.
生物活性
2,3-Difluorodibenzo-P-dioxin (DFD) is a halogenated aromatic compound that has garnered attention due to its structural similarity to the well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent environmental contaminant known for its toxicological effects. Understanding the biological activity of DFD is crucial for assessing its potential risks and mechanisms of action.
Structural Characteristics
DFD is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the dibenzo-p-dioxin structure. This modification may influence its biological activity compared to TCDD, which has chlorine substituents. The molecular structure affects how DFD interacts with biological systems, particularly through receptor binding and metabolic pathways.
Similar to TCDD, DFD likely interacts with the aryl hydrocarbon receptor (AhR), a key regulator in mediating the effects of various environmental toxins. Upon binding to AhR, DFD may induce a cascade of biological responses, including:
- Gene Expression Modulation : Activation of AhR leads to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.
- Endocrine Disruption : Compounds like DFD can mimic or interfere with hormone signaling pathways, potentially leading to developmental and reproductive toxicity.
Toxicity Profiles
Research indicates that DFD exhibits a range of toxicological effects, similar to TCDD but potentially with varying potency. The following table summarizes key findings related to the biological effects of DFD:
Case Studies
Pharmacokinetics
The pharmacokinetic profile of DFD is expected to resemble that of TCDD due to their structural similarities. Key points include:
- Absorption and Distribution : Following administration, DFD is likely absorbed efficiently and distributed primarily to adipose tissue and the liver.
- Metabolism : Like TCDD, DFD may undergo limited metabolism, leading to prolonged half-lives in biological systems.
- Excretion : The excretion pathways for halogenated dioxins typically involve biliary excretion; however, specific data on DFD remains sparse.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


